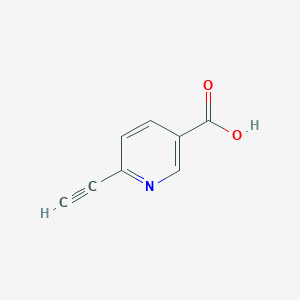

6-Ethynylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILQLEDPZCOECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590919 | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-21-5 | |

| Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Ethynylpyridine-3-carboxylic acid (CAS No. 450368-21-5): A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Ethynylpyridine-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Emergence of Ethynylpyridines in Medicinal Chemistry

This compound, also known as 6-ethynylnicotinic acid, has garnered significant attention in the pharmaceutical industry as a valuable scaffold for the synthesis of complex molecular architectures.[1] Its rigid, linear ethynyl group, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, provides a unique three-dimensional presentation of functional groups, making it an ideal fragment for probing the active sites of biological targets. The pyridine ring itself is a common motif in a multitude of approved drugs, valued for its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[2] The incorporation of an ethynyl moiety introduces conformational rigidity and a vector for further chemical elaboration, rendering this compound a strategic component in the design of highly specific and potent inhibitors for a range of therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 450368-21-5 | [1][3][4] |

| Molecular Formula | C₈H₅NO₂ | [1][4] |

| Molecular Weight | 147.13 g/mol | [1][4] |

| Physical Form | Powder | |

| InChI Key | YILQLEDPZCOECZ-UHFFFAOYSA-N |

Synthesis of this compound: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

The logical starting material for this synthesis is a 6-halopyridine-3-carboxylic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid. The choice of the halogenated precursor is often a balance between reactivity (I > Br > Cl) and the cost and availability of the starting material. The alkyne component is typically a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The TMS protecting group can be readily removed in a subsequent step.

Below is a representative, detailed protocol for the synthesis of this compound, grounded in the principles of the Sonogashira reaction.

Experimental Protocol: Two-Step Synthesis from 6-Chloronicotinic Acid

Step 1: Sonogashira Coupling of 6-Chloronicotinic Acid with Trimethylsilylacetylene

This step involves the palladium- and copper-cocatalyzed cross-coupling of 6-chloronicotinic acid with trimethylsilylacetylene. The copper(I) iodide cocatalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Reagents and Materials:

-

6-Chloronicotinic acid

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 6-chloronicotinic acid, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).

-

Add the anhydrous, degassed solvent, followed by triethylamine (which acts as both a base and a solvent).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

-

Slowly add trimethylsilylacetylene (typically 1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, 6-((trimethylsilyl)ethynyl)nicotinic acid, can be purified by column chromatography on silica gel.

-

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.

-

Reagents and Materials:

-

6-((trimethylsilyl)ethynyl)nicotinic acid (from Step 1)

-

Potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or a mixture of THF and water

-

-

Procedure:

-

Dissolve the purified product from Step 1 in methanol.

-

Add a slight excess of potassium carbonate and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a solid.

-

Causality Behind Experimental Choices

-

Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is a hallmark of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the aryl halide, while the copper facilitates the formation of the reactive acetylide species.

-

Base: Triethylamine is a common choice as it serves a dual purpose: it scavenges the hydrogen halide byproduct of the reaction and also acts as a solvent.

-

Solvent: Anhydrous and degassed solvents are used to prevent the deactivation of the catalyst and unwanted side reactions.

-

Protecting Group: The use of TMSA prevents the homocoupling of acetylene (Glaser coupling) and allows for a more controlled reaction. Its facile removal under mild conditions makes it an ideal protecting group.

Workflow Diagram

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural features of this compound make it a particularly attractive building block for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The pyridine nitrogen of the scaffold can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. The carboxylic acid can form additional hydrogen bonds or salt bridges with basic residues in the active site, enhancing binding affinity and selectivity. The rigid ethynyl group acts as a linker, projecting further substituents into specific pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.

While specific blockbuster drugs directly citing the synthesis from this exact starting material are not always publicly disclosed in simplified schemes, the ethynylpyridine scaffold is prevalent in numerous patents for kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of lipid kinases like PIKfyve and PIP4K2C, which are targets for antiviral and other therapies.[6][7] The general strategy involves using the carboxylic acid for amide bond formation to introduce further diversity, or utilizing the ethynyl group for click chemistry or further cross-coupling reactions.

General Workflow for Kinase Inhibitor Synthesis

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.

-

Hazard Statements (H-statements): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-statements): P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound (CAS No. 450368-21-5) is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling reaction and its unique combination of structural and electronic features make it a privileged scaffold, particularly in the design and synthesis of targeted kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed molecular fragments will remain a cornerstone of successful drug discovery programs.

References

- This compound. (n.d.).

-

5-Ethynylpyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.

-

3-PYRIDINECARBOXYLIC ACID 6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-,TRANS-,3-PYRIDINECARBOXYLIC ACID 6-AMINO-2-METHOXY-,ETHYL ESTER Suppliers & Manufacturers. (n.d.). Chemical Register. Retrieved January 17, 2026, from [Link]

- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1134-1149.

-

Synthesis of pyrazolo linked pyridine carboxylic acids and evaluation of their liquid crystal and biological studies. (2016). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

-

United States Patent Office. (n.d.). Google APIs. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.). Google Patents.

- US2993904A - Preparation of 6-methylnicotinic acid. (n.d.). Google Patents.

-

The trimethylsilyl (TMS) group, used as a protecting group for al... (2024). Pearson+. Retrieved January 17, 2026, from [Link]

- US3657259A - Process for the production of pyridine carboxylic acids. (n.d.). Google Patents.

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved January 17, 2026, from a chemical manufacturing process document.

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

- US4579953A - Process for the production of 6-methylnicotinic acid ester. (n.d.). Google Patents.

-

Process for producing pyridine carboxylic acids. (2011). European Patent Office. Retrieved January 17, 2026, from [Link]

-

Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis method of 6-methyl nicotine. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 17, 2026, from [Link]

- Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828.

- Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. (2001).

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Sridhar, M., & Nayak, S. K. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Retrieved January 17, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Pyridinecarboxylic acid, 6-ethynyl- (9CI) | 450368-21-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Ethynylpyridine-3-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal core for engaging with a wide array of biological targets. The strategic functionalization of this core is paramount to achieving desired potency and selectivity. This guide focuses on a particularly valuable derivative: 6-Ethynylpyridine-3-carboxylic acid . With a molecular weight of 147.13 g/mol , this molecule uniquely combines the reactivity of a terminal alkyne with the versatile chemical handle of a carboxylic acid, all anchored to a biologically relevant pyridine nucleus. This combination makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

This document serves as a technical resource for scientists, providing a comprehensive overview of the molecule's properties, a detailed protocol for its synthesis, analytical methodologies for quality control, and an exploration of its application in contemporary drug discovery, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and drug design. This compound is a solid, typically a powder, at room temperature. Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂ | |

| Molecular Weight | 147.13 g/mol | |

| CAS Number | 450368-21-5 | |

| Synonyms | 6-Ethynylnicotinic acid | |

| Appearance | Powder | |

| Purity (Typical) | ≥ 95% | |

| InChI Key | YILQLEDPZCOECZ-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[3] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3]

The logical starting materials for this synthesis are a halo-substituted nicotinic acid and a protected acetylene source. 6-Chloronicotinic acid is a common and commercially available precursor. The alkyne is typically introduced using a silyl-protected acetylene, such as ethynyltrimethylsilane (TMS-acetylene), to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions. The synthesis is therefore a two-step process: (1) the Pd/Cu-catalyzed coupling, followed by (2) the removal of the trimethylsilyl (TMS) protecting group.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established Sonogashira coupling procedures on heterocyclic systems.[2][4]

Step 1: Sonogashira Coupling to Synthesize 6-((Trimethylsilyl)ethynyl)pyridine-3-carboxylic acid

Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add 6-chloronicotinic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq). Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yield.

-

Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 4.0 eq). The TEA serves as both the base to neutralize the HCl generated in the catalytic cycle and as a solvent. Stir until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred solution at room temperature. Causality: The TMS group protects the acidic proton of the alkyne, preventing homocoupling and ensuring selective cross-coupling.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium and copper catalysts. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the silyl-protected product.

Step 2: Deprotection to Yield this compound

Methodology:

-

Setup: Dissolve the purified 6-((trimethylsilyl)ethynyl)pyridine-3-carboxylic acid (1.0 eq) in a mixture of methanol and dichloromethane.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Causality: The mild base facilitates the cleavage of the silicon-carbon bond without affecting the other functional groups.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Once the reaction is complete, carefully add dilute aqueous HCl to neutralize the mixture to a pH of ~4-5. The product, being a carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ether to remove any residual impurities. Dry the final product under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and identity of a key building block like this compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Spectroscopic Identification

While specific experimental data from a single, citable source is not publicly available, the expected spectral characteristics can be reliably predicted based on the functional groups present.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, δ ≈ 10–13 ppm |

| Pyridine Ring (Ar-H) | Multiplets/doublets, δ ≈ 7.5–9.0 ppm | |

| Alkyne (≡C-H) | Singlet, δ ≈ 3.0–3.5 ppm | |

| ¹³C NMR | Carboxylic Acid (C=O) | δ ≈ 165–175 ppm |

| Pyridine Ring (Ar-C) | δ ≈ 120–155 ppm | |

| Alkyne (-C≡C-) | δ ≈ 75–95 ppm | |

| FTIR | Carboxylic Acid (O-H) | Very broad band, 2500–3300 cm⁻¹ |

| Carboxylic Acid (C=O) | Strong, sharp band, 1700–1730 cm⁻¹ | |

| Alkyne (C≡C) | Weak, sharp band, 2100–2150 cm⁻¹ | |

| Alkyne (≡C-H) | Sharp band, 3250–3350 cm⁻¹ | |

| Mass Spec (ESI-) | [M-H]⁻ | Calculated m/z: 146.02 |

Note: NMR chemical shifts (δ) are in ppm. FTIR frequencies are in cm⁻¹.

Quality Control via High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the final compound and for monitoring reaction progress.

Protocol: Purity Determination by RP-HPLC

Methodology:

-

System: A standard RP-HPLC system with a C18 column is suitable.

-

Mobile Phase: A gradient elution is typically used to separate the relatively polar product from non-polar impurities. A common system is Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile. Causality: The formic acid helps to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.

-

Gradient: A typical gradient might run from 5% to 95% Acetonitrile over 20 minutes.

-

Detection: UV detection at 254 nm is effective due to the aromatic nature of the pyridine ring.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to be considered a self-validating system for quality control.[5]

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.

-

The terminal alkyne is a versatile handle for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) or further cross-coupling reactions (e.g., another Sonogashira or Cadiot-Chodkiewicz coupling).[6]

-

The carboxylic acid is readily converted into amides, esters, or acid halides, providing a primary vector for linking the molecule to other fragments or scaffolds.[6]

This dual functionality makes it an exemplary building block for library synthesis and lead optimization.

Case Study: Application in Kinase Inhibitor Synthesis

The ethynylpyridine motif is prevalent in modern kinase inhibitors. The alkyne can act as a hydrogen bond acceptor or project into hydrophobic pockets within the ATP binding site of kinases. A key application of this compound and its derivatives is in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors , which are being investigated for the treatment of autoimmune and inflammatory diseases.[6][7]

In patented synthetic routes, the carboxylic acid moiety is often activated and coupled with an amine-containing fragment to form a critical amide bond, while the ethynyl group remains for potential interaction with the target protein or for further diversification.

This strategic use highlights the molecule's role not just as a spacer or linker, but as an integral pharmacophoric element contributing directly to the biological activity of the final drug candidate.

Safety and Handling

As a laboratory reagent, this compound requires careful handling in accordance with good laboratory practices.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on a privileged pyridine scaffold provide a streamlined path to complex and biologically active molecules. Its demonstrated utility in the synthesis of targeted therapies, such as kinase inhibitors, underscores its importance and ensures its continued relevance in the ongoing quest for novel therapeutics. The robust synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and quality control, empowering researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

-

Wiley-VCH. (2007). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- Google Patents. WO2014060371A1 - Inhibitors of syk.

- Google Patents. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.

-

MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). Available at: [Link]

-

Nxumalo, W., & Dinsmore, A. (2013). PREPARATION OF 6-ETHYNYLPTERIDINE DERIVATIVES BY SONOGASHIRA COUPLING. HETEROCYCLES, 87(1), 79-89. Available at: [Link]

- Google Patents. CN113321668A - Synthesis of serpatatinib.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 6-Methylnicotinic acid. Available at: [Link]

-

Cheméo. Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Available at: [Link]

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

Chopa, A. B., et al. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5044-5065. Available at: [Link]

- Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Li, Y., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 346-352. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available at: [Link]

-

ResearchGate. development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. Available at: [Link]

-

Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR atom labels for the analysis of the coumarin-3- carboxylic acids and their Ag(I) complexes. Available at: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Available at: [Link]

-

PubChem. 6-Methylnicotinic acid. Available at: [Link]

-

PubChem. 6-Aminonicotinic acid. Available at: [Link]

-

National Center for Biotechnology Information. Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. (2012). Available at: [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmascholars.com [pharmascholars.com]

- 6. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]

- 7. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to 6-Ethynylpyridine-3-carboxylic Acid: Synthesis, Properties, and Applications in Modern Chemistry

<

Executive Summary: 6-Ethynylpyridine-3-carboxylic acid, also known as 6-ethynylnicotinic acid, is a heterocyclic organic compound of significant interest to the scientific community. Featuring a pyridine core functionalized with both a terminal alkyne and a carboxylic acid, this molecule serves as a highly versatile bifunctional building block. Its rigid structure and orthogonal reactive handles make it an invaluable tool in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, an exploration of its key chemical reactions, and a discussion of its burgeoning applications, particularly in the development of advanced therapeutics like Proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a strategically designed scaffold molecule. The pyridine ring, a common motif in pharmaceuticals, provides a rigid framework and specific electronic properties. The two functional groups—the terminal ethynyl (-C≡CH) group at the 6-position and the carboxylic acid (-COOH) group at the 3-position—offer distinct and selectively addressable points for chemical modification.

The terminal alkyne is a premier functional group for modern coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The carboxylic acid provides a classic handle for forming amide bonds, esters, or for engaging in salt formation to modulate solubility and pharmacokinetic properties. The ability to perform selective reactions on either group without affecting the other ("orthogonality") is a key feature that drives its utility in the synthesis of complex, highly tailored molecules.[1][2]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂ | [3][4] |

| Molecular Weight | 147.13 g/mol | [4] |

| CAS Number | 450368-21-5 | [4] |

| Appearance | Powder | |

| Purity | Typically ≥95% | [4] |

| InChI Key | YILQLEDPZCOECZ-UHFFFAOYSA-N | [3] |

| Storage Temperature | 4 °C |

Synthesis and Purification

The most common and efficient route for synthesizing this compound involves a palladium/copper-catalyzed Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a halo-substituted pyridine with a terminal alkyne. A typical strategy involves starting with a 6-halonicotinic acid derivative and coupling it with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.[5]

Synthetic Workflow Overview

The overall process can be visualized as a two-step sequence: (1) Sonogashira coupling to install the protected alkyne, and (2) Deprotection to reveal the terminal ethynyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies on related heterocyclic systems.[5][7]

Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromonicotinic acid (1.0 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N) to dissolve the starting material. To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).[5]

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the 6-((trimethylsilyl)ethynyl)nicotinic acid (1.0 eq) from the previous step in a mixture of methanol (MeOH) and dichloromethane (DCM).

-

Deprotection Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[5]

-

Workup: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~6-7. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be further purified by recrystallization if necessary.

Chemical Reactivity and Derivatization

The utility of this compound stems from the distinct reactivity of its two primary functional groups.

The Ethynyl Group

The terminal alkyne is a versatile handle for a variety of chemical transformations:

-

Click Chemistry (CuAAC): It readily undergoes copper-catalyzed cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction is highly efficient, specific, and biocompatible, making it ideal for creating linkers in complex biomolecules like PROTACs.[8][9]

-

Sonogashira Coupling: While used in its synthesis, the terminal alkyne can also act as a coupling partner with aryl or vinyl halides to further extend the molecular framework.[10]

-

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.[11][12]

-

Hydration: In the presence of acid and a mercury or gold catalyst, the alkyne can be hydrated to form a ketone.[13][14]

Caption: Application of the ethynyl group in a CuAAC "Click" reaction.

The Carboxylic Acid Group

The carboxylic acid at the 3-position is fundamental for conjugating the molecule, particularly to biological systems.

-

Amidation: It can be readily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form stable amide bonds. This is a primary method for attaching the molecule to proteins or E3 ligase ligands in PROTACs.[15]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling reagents yields esters, which can act as prodrugs to improve cell permeability.[15]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable component in several advanced research areas.

-

PROTACs and Molecular Degraders: This is arguably the most significant application. The molecule serves as a rigid linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[8][9][16] The carboxylic acid is often used to attach to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands), while the ethynyl group is used via click chemistry to attach to the POI ligand.[17] The rigidity of the pyridine core helps to control the spatial orientation of the two ligands, which is critical for forming a productive ternary complex and inducing protein degradation.[8]

-

Antibody-Drug Conjugates (ADCs): Similar to its role in PROTACs, this molecule can be used as a linker to attach cytotoxic payloads to antibodies, enabling targeted drug delivery to cancer cells.[9][15]

-

Medicinal Chemistry: Beyond degraders, it serves as a scaffold for synthesizing novel therapeutic agents. The pyridine core is a known pharmacophore, and the functional handles allow for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases.[2][18][19]

-

Materials Science: The rigid, aromatic structure and reactive handles are useful for creating functional polymers and coordination complexes with unique electronic and photophysical properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Safety: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 4 °C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical building block. Its well-defined structure, featuring two orthogonal and highly useful functional groups, has positioned it as a key component in the synthesis of complex and high-value molecules. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their work.

References

-

This compound (C8H5NO2). (n.d.). PubChem. Retrieved from [Link]

-

Alkynes to Carboxylic Acids: Oxidative Cleavage. (n.d.). Moodle. Retrieved from [Link]

-

Synthesis of carboxylic acids by hydration/oxidation of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reactions of Alkynes. (2014, January 29). Master Organic Chemistry. Retrieved from [Link]

-

Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

This compound, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. (n.d.). NIH. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton ePrints. Retrieved from [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Preparation of 6-ethynylpteridine derivatives by sonogashira coupling. (2012, November 28). HETEROCYCLES. Retrieved from [Link]

-

(214C)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). NIH. Retrieved from [Link]

-

Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025, September 4). MDPI. Retrieved from [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. Retrieved from [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved from [Link]

-

Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. (n.d.). MDPI. Retrieved from [Link]

-

5-Ethynylpyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (n.d.). Pharmachemical. Retrieved from [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. (2014, September 12). PubMed. Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 5-Ethynylpyridine-3-carboxylic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

- 10. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Carboxylic acid synthesis by hydration of alkynes [organic-chemistry.org]

- 14. Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis | MDPI [mdpi.com]

- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

6-Ethynylpyridine-3-carboxylic acid solubility

An In-Depth Technical Guide to the Solubility of 6-Ethynylpyridine-3-carboxylic Acid

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility of this compound (CAS 450368-21-5), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Lacking extensive published empirical data, this document establishes a framework for understanding and determining its solubility profile. We will dissect the molecule's structural attributes to predict its behavior, present authoritative methodologies for its experimental determination, and discuss the underlying scientific principles that govern its dissolution. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility of this and structurally related compounds.

Introduction: The Criticality of Solubility

This compound is a bifunctional molecule featuring a pyridine ring, a carboxylic acid, and an ethynyl group.[3] This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures.[1] However, the successful application of this compound in reaction chemistry, purification, and particularly in pharmaceutical formulation is contingent upon a thorough understanding of its solubility. Poor aqueous solubility is a primary obstacle in drug development, affecting everything from bioavailability to the feasibility of intravenous formulations.[4] Therefore, a robust characterization of the solubility of this compound is not merely an academic exercise but a foundational step in its practical application.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure and the intermolecular forces it can participate in.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (a lone pair acceptor) and can be protonated at low pH. It is a hydrogen bond acceptor.

-

Carboxylic Acid Group: This group is acidic and will be deprotonated at higher pH. It is both a hydrogen bond donor and acceptor. The presence of both an acidic and a basic center makes the molecule zwitterionic at its isoelectric point.

-

Ethynyl Group: The carbon-carbon triple bond is relatively non-polar and rigid, contributing to the molecule's hydrophobicity. Its presence, when compared to its parent compound nicotinic acid (pyridine-3-carboxylic acid), is expected to decrease solubility in polar solvents like water.

-

Aromatic System: The pyridine ring is an aromatic system capable of π-π stacking interactions.

These features suggest a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.[5][6]

Impact of pH on Aqueous Solubility

The molecule's amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, dictates that its aqueous solubility will be minimal at its isoelectric point (pI) and will increase significantly at pH values above the carboxylic acid's pKa and below the pyridinium ion's pKa.[4] This "U-shaped" solubility-pH profile is characteristic of zwitterionic compounds.

Predicted Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is expected due to favorable interactions with both the carboxylic acid and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors and have high dielectric constants. They are expected to be effective solvents, particularly Dimethyl Sulfoxide (DMSO), which is excellent at disrupting the hydrogen bonds in the solid crystal lattice. The solubility of the related nicotinic acid is highest in DMSO among common organic solvents.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and pyridine moieties, very low solubility is predicted in these solvents. The hydrophobic ethynyl group is insufficient to overcome the polarity of the rest of the molecule.

Summary of Predicted Solubility

The following table summarizes the anticipated solubility profile based on first principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Aqueous | Water, Buffers | pH-Dependent | Amphoteric nature leads to high solubility at low and high pH due to salt formation, and low solubility at the isoelectric point.[4] |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (donor and acceptor) with the solute's functional groups. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Medium | Strong dipole-dipole interactions and ability to accept hydrogen bonds. DMSO is particularly effective at solvating both polar and non-polar parts of molecules.[7] |

| Ethers | Diethyl Ether, THF | Low | Moderate polarity but limited hydrogen bonding capability. Nicotinic acid shows low solubility in diethyl ether.[7] |

| Non-Polar | Hexanes, Toluene | Very Low | Mismatch in polarity. Van der Waals forces are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole interactions) within the solute's crystal lattice.[8] |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method, first thoroughly described by Higuchi and Connors.[9][10] This method is reliable but requires a significant amount of material and time.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of a solubility measurement hinges on ensuring that true thermodynamic equilibrium has been reached. This protocol incorporates a self-validating step by sampling at multiple time points.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is being maintained.[11] As a rule of thumb, add approximately 5-10 mg of compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the samples at a constant speed. Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and accelerating the approach to equilibrium.

-

Sampling (Self-Validation):

-

At the 24-hour mark, stop agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Carefully withdraw a sample of the supernatant.

-

At the 48-hour mark, repeat the sampling process from the same vial.

-

Causality: Comparing the concentration at 24 and 48 hours is the self-validating step. If the concentrations are identical within experimental error, it provides strong evidence that equilibrium has been reached. If the concentration at 48 hours is higher, the experiment must be continued (e.g., sample again at 72 hours).

-

-

Phase Separation: Separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the measured concentration.

-

Method A (Recommended): Centrifugation followed by Filtration. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant and pass it through a chemically compatible 0.22 µm syringe filter. Causality: Centrifugation pellets the bulk of the solid, while filtration removes any remaining fine particulates. This dual approach is the most robust method.[12]

-

Method B: Filtration only. Directly filter the supernatant. Caution: This can lead to filter clogging or adsorption of the solute onto the filter membrane, especially for low-solubility compounds. A pre-wetting of the filter with the pure solvent is advised.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Create a calibration curve by making a series of dilutions of the stock solution.

-

Analyze the calibration standards and the filtered samples from the solubility experiment by a suitable analytical method, typically HPLC-UV.

-

Calculate the concentration of the saturated solution by comparing its response to the calibration curve.

-

Kinetic Solubility and High-Throughput Approaches

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[12] It's crucial to understand the distinction:

-

Thermodynamic Solubility: The true equilibrium value. The process starts with solid material being dissolved.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when a solution (typically in DMSO) is added to an aqueous buffer. It is a measure of supersaturation potential and is often higher than thermodynamic solubility.

A common high-throughput method is turbidimetry (or nephelometry) . In this assay, a DMSO stock solution of the compound is serially diluted in an aqueous buffer in a microplate. The concentration at which the onset of precipitation is detected (by light scattering) is defined as the kinetic solubility.[12] While faster and less material-intensive, this value is highly dependent on the protocol (e.g., incubation time, rate of addition) and should not be confused with the true equilibrium solubility.

Conclusion

References

-

Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. SciSpace. [Link]

-

Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

ChemBK. (n.d.). pyridine-4-carboxylic acid. ChemBK. [Link]

-

Solubility of Things. (n.d.). Dipicolinic acid. Solubility of Things. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Glomme, A., & Dr. J. März. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Contract Pharma. [Link]

-

Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

PubChemLite. (n.d.). This compound (C8H5NO2). [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

MySkinRecipes. (n.d.). 5-Ethynylpyridine-3-carboxylic acid. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. [Link]

Sources

- 1. 5-Ethynylpyridine-3-carboxylic acid [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Spectroscopic Analysis of 6-Ethynylpyridine-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethynylpyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid structure, combining a pyridine core, a carboxylic acid, and an ethynyl group, offers a versatile scaffold for designing novel compounds with tailored electronic and biological properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present predicted and characteristic data, explain the underlying principles of each technique, provide standardized experimental protocols, and offer in-depth interpretation of the spectral features.

Molecular Structure and Properties

A precise understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with an ethynyl group. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms.

Principle & Causality: The nucleus of a hydrogen atom (a proton) behaves like a tiny magnet. When placed in a strong external magnetic field, it can align with or against the field. The energy required to "flip" the spin from the lower to the higher energy state is absorbed, giving rise to a signal. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups. This allows us to differentiate between protons in different parts of the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Expert Insight: DMSO-d₆ is an excellent choice for carboxylic acids because its deuterium atom does not readily exchange with the acidic proton, allowing the -COOH proton to be observed. It is also effective at dissolving polar aromatic compounds.

-

-

Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Data Acquisition: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the residual solvent peak (DMSO at δ ~2.50 ppm).

Predicted Data & Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the acetylenic proton, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange. Their chemical shift typically falls in the 10-13 ppm range[3]. |

| ~8.9 | Doublet | 1H | H-2 | This proton is ortho to the ring nitrogen and meta to the electron-withdrawing carboxylic acid, leading to significant deshielding. |

| ~8.2 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-2 and H-5, and is deshielded by its position relative to the nitrogen and carboxylic acid. |

| ~7.8 | Doublet | 1H | H-5 | This proton is adjacent to the electron-donating (via resonance) ethynyl group, making it the most shielded of the aromatic protons. |

| ~4.5 | Singlet | 1H | C≡C-H | The terminal acetylenic proton has a characteristic chemical shift influenced by the magnetic anisotropy of the triple bond. |

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Principle & Causality: Similar to ¹H NMR, the ¹³C isotope (present at ~1.1% natural abundance) possesses a nuclear spin. In a proton-decoupled ¹³C NMR experiment, each unique carbon atom typically gives rise to a single, sharp peak. The chemical shift of each peak is determined by the carbon's hybridization and its electronic environment.[4]

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The experiment is run on the same instrument, but the carbon channel is observed. A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans (e.g., 512 or more) and a longer relaxation delay may be required.

Predicted Data & Interpretation

The spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carboxyl carbons are highly deshielded and appear at the downfield end of the spectrum, typically between 165-185 ppm[5]. |

| ~152 | C-2 | The carbon adjacent to the electronegative nitrogen is significantly deshielded. |

| ~145 | C-6 | This carbon is also adjacent to the nitrogen and is bonded to the sp-hybridized carbon of the ethynyl group. |

| ~140 | C-4 | Aromatic carbon chemical shifts are influenced by substituents; this carbon is in a typical range for a substituted pyridine ring. |

| ~128 | C-5 | Aromatic carbon in a typical range. |

| ~125 | C-3 | The carbon bearing the carboxylic acid group. |

| ~83 | -C≡CH | The sp-hybridized carbon attached to the pyridine ring. Alkyne carbons typically resonate between 70-110 ppm[6]. |

| ~81 | -C≡CH | The terminal sp-hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Principle & Causality: Covalent bonds are not static; they vibrate at specific frequencies (stretching, bending, etc.). When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes.[7] This absorption pattern is characteristic of the functional groups present. For example, a C=O double bond has a very different stretching frequency than an O-H single bond.

Caption: Experimental workflow for Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Trustworthiness: Consistent pressure is key for reproducible results, as it ensures a constant path length for the evanescent wave that probes the sample.

-

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.

Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Sharp, moderate intensity peak. |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad, strong absorption that often overlaps with C-H stretches. This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids[5][7]. |

| ~3050 | C-H Stretch | Aromatic | Weak to moderate peaks just above 3000 cm⁻¹. |

| ~2150 | C≡C Stretch | Alkyne | Weak but sharp absorption. Its intensity is often low for terminal alkynes. |

| ~1710 | C=O Stretch | Carboxylic Acid | Very strong, sharp absorption. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber compared to a saturated acid[5]. |

| ~1600, ~1450 | C=C / C=N Stretch | Aromatic Ring | Two or more moderate to strong bands characteristic of the pyridine ring. |

| ~1300 | C-O Stretch | Carboxylic Acid | Moderate, broad peak, often coupled with O-H bending. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis.

Principle & Causality: In electrospray ionization (ESI) mass spectrometry, the sample is dissolved, nebulized, and ionized, typically by adding or removing a proton to form charged molecules ([M+H]⁺ or [M-H]⁻). These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting spectrum plots ion intensity versus m/z, with the most intense peak corresponding to the molecular ion providing the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in either positive or negative ion mode. Optimize source parameters like capillary voltage and gas temperatures.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-quality mass spectrum.

Data Interpretation

| Ion Mode | Predicted m/z | Ion Formula | Interpretation |

| Positive | 148.04 | [C₈H₅NO₂ + H]⁺ | The protonated molecular ion ([M+H]⁺) confirms the molecular weight of the compound. |

| Negative | 146.02 | [C₈H₅NO₂ - H]⁻ | The deprotonated molecular ion ([M-H]⁻), formed by loss of the acidic carboxylic proton. |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented. A common and diagnostic fragmentation for pyridine carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as COOH (45 Da).[8] For this compound, a prominent fragment at m/z 102 could correspond to the loss of formic acid (HCOOH, 46 Da), a common rearrangement-based loss for such structures.

Summary

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

MS confirms the elemental formula (C₈H₅NO₂) via the molecular weight.

-

IR confirms the presence of the key functional groups: -COOH, C≡C-H, and the pyridine ring.

-

¹³C NMR confirms the presence of eight unique carbon atoms, including the carbonyl, two alkyne, and five aromatic/olefinic carbons.

-

¹H NMR confirms the connectivity and electronic environment of the five non-exchangeable protons, providing the final and most detailed piece of the structural puzzle.

This comprehensive spectroscopic dataset serves as an authoritative reference for researchers utilizing this compound in their synthetic and developmental workflows.

References

-

PubChem. this compound (Compound). National Center for Biotechnology Information. [Link][1][9]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link][3][5]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.[Link][7]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values.[Link][4]

-

Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?[Link][8]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 450368-21-5 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

Introduction: The Significance of the Ethynylpyridine Scaffold

An In-Depth Technical Guide to the Theoretical Exploration of Ethynylpyridine Compounds

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure, reactivity, and spectroscopic properties of ethynylpyridine compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry for deeper insights into this versatile class of molecules.

Ethynylpyridines are a fascinating class of organic molecules characterized by a pyridine ring substituted with one or more ethynyl (–C≡CH) groups. This unique combination imparts a rich set of chemical and physical properties, making them highly valuable building blocks in diverse scientific fields. The pyridine ring offers a nitrogen atom that can act as a hydrogen bond acceptor and a coordination site for metals, while the ethynyl group provides rigidity, linearity, and a π-system capable of engaging in various electronic interactions and chemical transformations.

These compounds are not merely academic curiosities; they are central to the development of advanced functional materials and pharmaceuticals. In materials science, their conjugated π-systems are exploited for creating materials with significant non-linear optical (NLO) properties.[1][2] In organometallic chemistry, they serve as crucial ligands for constructing complex molecular architectures.[3][4] Perhaps most impactfully, the ethynylpyridine scaffold is a key component in several potent and selective drug candidates, most notably as noncompetitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for treating central nervous system disorders.[5]

Given their importance, a thorough understanding of their intrinsic properties is paramount. Theoretical and computational studies provide a powerful lens through which we can explore these molecules at an atomic level, predicting their behavior and guiding experimental design in a way that is both time- and resource-efficient. This guide will detail the computational workflows, theoretical underpinnings, and practical insights derived from such studies.

Core Theoretical Methodologies: The Computational Chemist's Toolkit

The primary objective of theoretical studies on ethynylpyridines is to construct a reliable molecular model that can accurately predict its properties. Density Functional Theory (DFT) has emerged as the workhorse for this purpose, striking an optimal balance between computational cost and predictive accuracy for systems of this size.[6]

2.1. The Primacy of Density Functional Theory (DFT)

DFT methods are chosen for their ability to incorporate electron correlation effects at a fraction of the cost of traditional ab initio methods. The selection of the functional and basis set is a critical decision that dictates the quality of the results.

-

Functionals: The B3LYP hybrid functional is frequently employed for studies on pyridine derivatives, as it has demonstrated reliability in predicting geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[7][8][9][10]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are common choices. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in π-systems and lone pairs, while diffuse functions (+) are crucial for modeling anions or systems with significant non-covalent interactions.[7][9]

2.2. Standard Computational Protocol: Geometry Optimization and Frequency Analysis

A foundational computational experiment for any new molecule is the determination of its stable three-dimensional structure. This is achieved through a geometry optimization calculation, which systematically adjusts the atomic coordinates to find a minimum on the potential energy surface.

Step-by-Step Protocol:

-

Input Structure Generation: Build an initial 3D structure of the ethynylpyridine isomer (e.g., 2-ethynylpyridine, 3-ethynylpyridine, or 4-ethynylpyridine) using a molecular editor.[11][12]

-

Calculation Setup:

-

Select the DFT method (e.g., B3LYP functional).

-